BAY 869766, also known as Refametinib or RDEA119, is a potent allosteric inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK) pathway, specifically targeting MEK1 and MEK2. This compound has garnered attention for its potential in cancer therapy due to its ability to selectively inhibit cell proliferation in various tumor types. It is currently under investigation in clinical trials for treating solid tumors, including melanoma and colorectal cancer.
BAY 869766 was developed by Bayer Pharmaceuticals and has been extensively studied for its pharmacological properties and therapeutic applications. The compound's development was motivated by the need for targeted therapies in oncology, particularly those that can effectively inhibit the MEK-ERK signaling pathway, which plays a critical role in cell growth and survival.
BAY 869766 is classified as a small molecule drug. It falls under the category of investigational drugs, specifically designed to target the MEK1/2 enzymes through allosteric modulation rather than competitive inhibition. This unique mechanism of action distinguishes it from traditional kinase inhibitors.
The synthesis of BAY 869766 involves several organic chemistry techniques, including multi-step synthesis that typically begins with the preparation of key intermediates followed by coupling reactions to form the final compound. The synthesis has been optimized to enhance yield and purity, making it suitable for both preclinical and clinical studies.
The synthetic route may include:
The detailed synthetic pathway is proprietary but generally follows established protocols in medicinal chemistry.
BAY 869766 has a complex molecular structure characterized by:
The compound exhibits a solid state at room temperature with specific stereochemical configurations that contribute to its biological activity. The three-dimensional structure reveals an allosteric binding site on MEK1/2 enzymes, which is crucial for its mechanism of action.
BAY 869766 primarily undergoes metabolic reactions within biological systems. Its interactions with MEK enzymes lead to significant downstream effects on the ERK signaling pathway, influencing cell cycle regulation and apoptosis.
The compound's reactivity profile includes:
In vitro studies demonstrate that BAY 869766 effectively reduces ERK phosphorylation in various cancer cell lines.
BAY 869766 operates by binding to an allosteric site on MEK1/2 enzymes, leading to:
Pharmacodynamic studies indicate that sustained inhibition of MEK activity correlates with reduced tumor growth in xenograft models. The compound has shown efficacy in both monotherapy and combination therapy settings.
These properties influence the bioavailability and distribution of BAY 869766 within biological systems.
BAY 869766 is primarily investigated for its applications in oncology as a targeted therapy for various cancers:
The ongoing clinical trials aim to establish optimal dosing regimens and evaluate long-term efficacy and safety profiles in patients with advanced malignancies.
Bay 869766 (also designated RDEA119 or refametinib) exerts its primary antitumor effects through non-ATP-competitive binding to a unique allosteric pocket within MEK1/2 kinases. Structural analyses reveal that the compound binds adjacent to, but distinct from, the Mg-ATP binding site, forming critical interactions that stabilize MEK in a catalytically inactive conformation. Key molecular interactions include:
This binding mode enables substrate-specific inhibition by sterically blocking the docking site for ERK while permitting ATP binding. Enzyme kinetics demonstrate uncompetitive inhibition with ATP, with IC50 values of 19 nM for MEK1 and 47 nM for MEK2 in biochemical assays. The allosteric mechanism confers high potency while minimizing off-target effects common to ATP-competitive kinase inhibitors [1] [10].
Table 1: Enzymatic Inhibition Profile of Bay 869766
Target | IC50 (nM) | Binding Mode | Conformational Effect |
---|---|---|---|
MEK1 | 19 ± 3 | Allosteric | Stabilizes inactive state |
MEK2 | 47 ± 6 | Allosteric | Stabilizes inactive state |
ERK | >10,000 | No binding | No effect |
Comprehensive kinase profiling across >200 human kinases demonstrates Bay 869766's exceptional selectivity for MEK1/2 over unrelated kinases. Screening at 1 μM concentration revealed:
The molecular basis for this selectivity resides in the compound's specific recognition of the MEK-specific allosteric pocket, which lacks conservation across other kinase families. This selectivity profile significantly reduces risks of off-target toxicity compared to first-generation MEK inhibitors like PD0325901, which showed moderate activity against MKK5 and JNK kinases [7] [10].
Table 2: Selectivity Profile Across Representative Kinase Families
Kinase Family | Representative Members Tested | Inhibition at 1 μM (%) | Fold-Selectivity vs. MEK1 |
---|---|---|---|
AGC | PKCα, Akt | <50% | >50x |
CAMK | CaMKII, DAPK1 | <30% | >100x |
CMGC | CDK2, GSK3β | 50-65% | 20-30x |
STE | MAP3K7, STK10 | <25% | >100x |
TK | EGFR, Src | <20% | >100x |
Bay 869766 achieves potent suppression of ERK1/2 phosphorylation (pERK) through direct MEK inhibition. Pharmacodynamic studies reveal:
In orthotopic pancreatic cancer models (OCIP19, OCIP21, OCIP23), twice-daily dosing at 6.25 mg/kg achieved sustained pERK suppression throughout the dosing interval, correlating with decreased tumor proliferation (BrdU incorporation reduced by 70-85%) and G1 cell cycle arrest. The degree of pERK suppression directly predicted antitumor efficacy, with near-complete pathway inhibition (>95%) required for maximal growth inhibition [2] [3].
Table 3: pERK Suppression Across Preclinical Models
Model System | Cell Line/Method | EC50 (nM) | Max pERK Suppression (%) | Biological Effect |
---|---|---|---|---|
In vitro (melanoma) | A375 | 5.2 ± 1.1 | 98 ± 2 | G1 arrest |
In vitro (pancreatic) | OCIP23 | 7.8 ± 2.3 | 95 ± 3 | S-phase reduction |
In vivo (Hep3B xenograft) | Immunoblot | 12.3* | 93 ± 4 | Tumor growth inhibition |
In vivo (MH3924A allograft) | IHC of tumor sections | 8.5* | 97 ± 2 | AFP reduction |
*Plasma concentration required for 50% pERK suppression
Bay 869766 significantly influences signaling crosstalk within the MAPK pathway and with parallel pathways:
Feedback Loop Modulation: Monotherapy induces compensatory RAF activation within 24 hours in RAS-mutant models, evidenced by increased B-Raf phosphorylation at S338. This feedback limits single-agent efficacy but creates synthetic lethality when combined with RAF inhibitors. Sorafenib co-administration prevents this adaptive response, resulting in deeper pathway suppression [6] [8]
Vertical Pathway Inhibition: In hepatocellular carcinoma models, Bay 869766 combined with sorafenib (RAF inhibitor) demonstrates synergistic antiproliferative activity (combination index <0.3). Mechanistically, the dual blockade prevents RAF-mediated MEK reactivation while simultaneously targeting both kinase nodes. This combination reduces pERK levels more profoundly (98% vs. 70-80% with either agent alone) and delays resistance development [6] [8]
Horizontal Pathway Interactions: In pancreatic cancer, Bay 869766 combined with rapamycin (mTOR inhibitor) suppresses compensatory S6 ribosomal protein activation. While MEK inhibition alone increases pS6 in 60% of tumors via mTOR pathway cross-activation, combination therapy reduces pS6 by 85-90% and enhances G1 arrest through coordinated suppression of parallel growth pathways [2] [3] [9]
Table 4: Pathway Crosstalk Modulation in Combination Therapies
Combination Partner | Target | Cancer Model | Key Interaction | Functional Outcome |
---|---|---|---|---|
Sorafenib | RAF | Hep3B HCC | Prevents feedback RAF activation | pERK suppression increased to 98% |
Rapamycin | mTOR | OCIP19 pancreatic | Blocks compensatory S6 activation | pS6 reduction by 85-90% |
Temsirolimus | mTORC1 | BRAF-mutant thyroid | Induces autophagic cell death | Tumor volume reduction to 0.34 cm³ |
These interactions highlight Bay 869766's role as a crosstalk modulator whose biological effects extend beyond direct MEK inhibition to reconfiguring broader signaling network behavior. The compound's specific allosteric binding preserves physiological ATP binding while disrupting pathway flux, enabling unique combinatorial effects not achievable with ATP-competitive inhibitors [1] [6] [9].
Table 5: Standard Nomenclature for Bay 869766
Designation Type | Name |
---|---|
Primary chemical | Bay 869766 |
Development code | RDEA119 |
INN | Refametinib |
Alternate codes | BAY 86-9766, BAY-869766 |
Chemical formula | C19H20F3IN2O5S |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: